5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
A study by Abu-Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which exhibit significant anti-inflammatory and analgesic activities. These compounds show high inhibitory activity on cyclooxygenase-2 selectivity, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Grivsky et al. (1980) describe the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound that exhibits potent inhibitory activity against mammalian dihydrofolate reductase and significant activity against the Walker 256 carcinosarcoma in rats. This highlights the potential use of related compounds in cancer therapy (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Nonlinear Optical Properties
Shettigar et al. (2009) studied the third-order nonlinear optical properties of novel styryl dyes, demonstrating significant potential for these compounds in nonlinear optical materials for device applications due to their enhanced two-photon absorption phenomenon (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
Antimicrobial Activity
Loksha et al. (2014) synthesized novel analogues of MKC442 with microbicidal activity, demonstrating potent and selective activity against a wide range of HIV-1 clinical isolates. This suggests the potential for developing effective microbicides to combat HIV-1 transmission (Loksha, Pedersen, Loddo, Sanna, Collu, Giliberti, & la Colla, 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as cdk2, and inhibit their activity . This inhibition can lead to changes in the cell cycle, potentially leading to cell cycle arrest .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation due to the potential inhibition of CDK2 . Downstream effects could include cell cycle arrest and apoptosis, which could potentially limit the growth of cancer cells .
Pharmacokinetics
Similar compounds are often designed to have good bioavailability and stability . The compound’s pharmacokinetic properties would significantly impact its efficacy as a therapeutic agent.
Result of Action
The result of the compound’s action would likely be cell cycle arrest and potentially apoptosis, given its potential role as a CDK2 inhibitor . This could result in the inhibition of cancer cell growth .
properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c1-23-16-14(18(25)24(2)19(23)26)17(22-15(21-16)13-4-3-9-27-13)28-10-11-5-7-12(20)8-6-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBLGZZOFKCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC=C(C=C4)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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